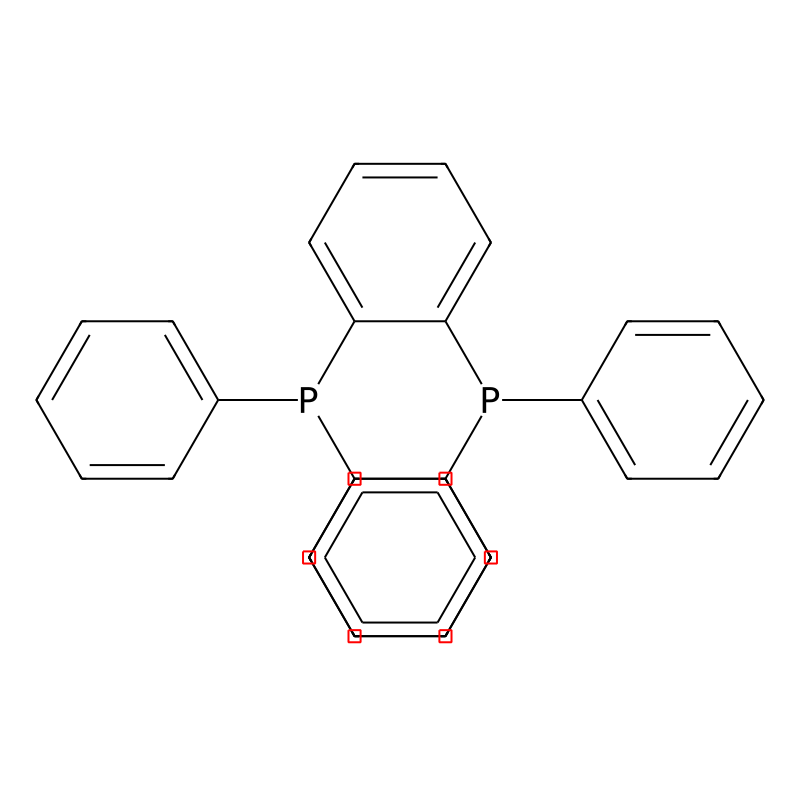

1,2-Bis(diphenylphosphino)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

DPPB serves as a versatile ligand for various transition metal catalysts. Here are some specific examples:

Copper-catalyzed reactions

DPPB forms stable complexes with copper(I) and copper(II), enabling their use as catalysts in various organic transformations. For instance, copper-DPPB complexes find application in:

Iron-catalyzed fluoroaromatic coupling reactions

DPPB acts as an alternative to tetramethylethylenediamine (TMEDA) in these reactions, promoting selective cleavage of specific carbon-halogen bonds in fluoroaromatic compounds.

Synthesis of alkenylboronates

DPPB can be employed as a ligand in the preparation of alkenylboronates, valuable intermediates in organic synthesis, from acetylenic esters.

Material Science

Beyond catalysis, DPPB also plays a role in material science research. For example, it can be used to:

1,2-Bis(diphenylphosphino)benzene, commonly referred to as dppbz, is an organophosphorus compound with the chemical formula C₁₄H₁₄P₂. It is classified as a diphosphine ligand and is widely recognized for its role as a bidentate ligand in coordination chemistry. The compound appears as a white, air-stable solid and is notable for its ability to form stable complexes with various transition metals, enhancing the reactivity and selectivity of catalytic processes .

Dppbz does not directly participate in biological systems. Its primary function is as a ligand in coordination chemistry. By binding to metal centers, dppbz alters the electronic properties and reactivity of the metal complex. This allows researchers to design and synthesize catalysts with specific functionalities for various applications, such as organic synthesis and homogeneous catalysis.

- Dppbz may cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling it.

- Dppbz dust may be irritating to the respiratory system. Use a fume hood during handling and manipulation.

- Dispose of dppbz waste according to local regulations for hazardous materials.

- Cross-Coupling Reactions: It serves as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

- Hydroamination: Copper(I) complexes of dppbz have been reported to catalyze hydroamination reactions effectively, showcasing its utility in organic synthesis .

- Fluoroaromatic Coupling: In iron-catalyzed reactions, dppbz enables selective cleavage of sp³-carbon–halogen bonds, highlighting its role in functionalizing fluoroaromatic compounds .

The synthesis of 1,2-bis(diphenylphosphino)benzene typically involves the following methods:

- Reaction of Diphenylphosphine with Ortho-Difluorobenzene: A common method includes reacting diphenylphosphine with ortho-difluorobenzene in the presence of potassium in tetrahydrofuran at elevated temperatures. This method yields dppbz with varying efficiencies depending on reaction conditions .

- Alternative Routes: Other synthetic routes may involve different phosphorus sources or solvents, but the general approach remains similar, focusing on the formation of the diphosphine structure through phosphine coupling reactions.

1,2-Bis(diphenylphosphino)benzene has several important applications:

- Catalysis: It is extensively used as a ligand in various catalytic processes including cross-coupling reactions, hydroamination, and cycloaddition reactions due to its ability to stabilize metal centers .

- Material Science: Its coordination properties make it valuable in the development of new materials and catalysts for organic transformations.

- Organometallic Chemistry: Dppbz is utilized in synthesizing metal complexes that exhibit unique reactivity patterns beneficial for industrial applications.

Studies involving 1,2-bis(diphenylphosphino)benzene often focus on its interactions with transition metals. For instance:

- Copper(I) Complexes: Research has shown that copper(I) complexes with dppbz are effective catalysts for various transformations such as azide-alkyne cycloadditions, indicating strong ligand-metal interactions that enhance catalytic efficiency .

- Ruthenium Complexes: The interaction between dppbz and ruthenium has also been explored, revealing insights into ligand degradation and phosphorus scavenging during catalytic cycles .

1,2-Bis(diphenylphosphino)benzene shares structural similarities with several other diphosphine ligands. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1,2-Bis(diphenylphosphino)ethylene | Structure | Similar bidentate nature but differs in rigidity and reactivity. |

| 1,3-Bis(diphenylphosphino)propane | Structure | Greater flexibility compared to dppbz; used in different catalytic contexts. |

| 1,2-Bis(dicyclohexylphosphino)benzene | Structure | Bulkier substituents may alter steric effects and reactivity patterns. |

The uniqueness of 1,2-bis(diphenylphosphino)benzene lies in its planar structure and ability to form stable chelate rings with transition metals, which can significantly enhance catalytic activity compared to other diphosphines.

Synthetic Routes and Ligand Modifications

The synthesis of 1,2-bis(diphenylphosphino)benzene follows several established routes, with the most common method involving the reaction of o-dichlorobenzene with appropriate phosphide reagents. This synthetic approach is similar to that of related compounds such as 1,2-bis(dimethylarsino)benzene (diars), where the o-phenylene backbone serves as the connecting structure between the two phosphine groups.

A general synthetic pathway involves the reaction of o-dichlorobenzene with sodium diphenylphosphide:

C₆H₄Cl₂ + 2 NaPPh₂ → C₆H₄(PPh₂)₂ + 2 NaClThis methodology can be scaled up to gram-scale synthesis, making dppbz readily available for research and industrial applications. The o-phenylene backbone in dppbz creates a rigid structure with a fixed bite angle, distinguishing it from more flexible diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe).

Modifications to the basic dppbz framework can be achieved through various approaches, including:

- Substitution on the phenyl rings with electron-withdrawing or electron-donating groups

- Partial oxidation of one or both phosphorus atoms

- Quaternization of phosphorus centers

The mono-oxide derivative of dppbz, referred to as dppbO, represents an important modified form where one phosphorus atom is oxidized while the other remains available for coordination. This creates an asymmetric ligand with different coordination properties.

Table 1: Comparison of dppbz with Related Diphosphine Ligands

| Ligand | Structure | Bite Angle | Electronic Properties | Steric Properties |

|---|---|---|---|---|

| dppbz | C₆H₄(PPh₂)₂ | Fixed due to rigid o-phenylene | Slightly less electron-donating than dppe | Defined by rigid backbone |

| dppe | (CH₂)₂(PPh₂)₂ | Variable due to flexible ethylene | More electron-donating than dppbz | Greater conformational flexibility |

| dppm | CH₂(PPh₂)₂ | Smaller than dppbz and dppe | Strong electron-donor | Restricted coordination geometry |

Structural Isomerism in Metal Complexes

The coordination of dppbz to metal centers results in various structural isomers, influenced by the rigid o-phenylene backbone that dictates specific geometric constraints. Several notable examples of dppbz-metal complexes demonstrate this structural diversity:

The ruthenium complex [Ru(dppbz)(CO)₂Cl₂] exhibits a structure where the two carbonyls are mutually cis and the two chlorides are trans. This arrangement facilitates selective substitution of one carbonyl group by neutral monodentate ligands to form complexes of type [Ru(dppbz)(CO)(L)Cl₂] (where L = acetonitrile, 4-picoline, or dimethyl sulfoxide).

X-ray crystallographic studies of [Ru(dppbz)(CO)(dmso)Cl₂] have confirmed this structural arrangement. The facile displacement of one carbonyl in [Ru(dppbz)(CO)₂Cl₂] by monodentate ligands demonstrates the labile nature of this bond, while treatment with a second equivalent of dppbz displaces both carbonyls to form [Ru(dppbz)₂Cl₂].

In platinum complexes, dppbz forms cationic bis-chelated cycloplatinated(II) complexes with 2-(2,4-difluorophenyl)pyridine (dfppy). These complexes, represented as [{Pt(dfppy)(dppbz)}Cl], display unique structural features with the dppbz ligand coordinated in a chelating manner.

Zerovalent nickel compounds supported by dppbz, such as (dppbz)Ni(PMe₃)₂ and Ni(dppbz)₂, demonstrate the ligand's ability to stabilize low oxidation states. The carbonyl derivatives (dppbz)Ni(PMe₃)(CO) and (dppbz)Ni(CO)₂ provide valuable insights into the electronic nature of dppbz through IR spectroscopic data.

Fluorinated and Electron-Deficient Derivatives

Fluorinated and electron-deficient derivatives of dppbz represent an important class of modified ligands with enhanced catalytic properties. These modifications typically involve the introduction of electron-withdrawing groups on the phenyl rings of the phosphine moieties.

Modified dppbz ligands with electron-withdrawing groups, particularly those containing fluorine substituents, have shown remarkable catalytic activity in various transformations. For instance, Cu(I) catalysts in combination with fluorinated dppbz ligands enable regioselective hydroboration of trisubstituted benzylidenecyclobutanes and related structures.

The electron-deficient nature of these modified ligands influences the electronic properties of the metal center, thereby affecting the reactivity and selectivity in catalytic processes. Computational studies using energy decomposition analysis (EDA) have revealed that electron-deficient P-aryl groups on the dppbz ligand enhance T-shaped π/π interactions with substrates, stabilizing transition states in catalytic reactions.

Free energy calculations examining the effects of fluorinated phosphorus ligands have demonstrated that in fluorinated complexes, the metal-phosphorus (M-P) distances are significantly shorter compared to their non-fluorinated counterparts. This structural feature has important implications for the stability and reactivity of these complexes.

A significant example of fluorinated dppbz derivatives in action is observed in the synthesis of unsymmetrical polyfluorinated diaryl sulfides, where RhH(PPh₃)₄ and dppbz catalyze the aryl exchange reaction.

Table 2: Properties of Fluorinated dppbz Derivatives

| Derivative | Fluorination Pattern | Effect on M-P Bond Length | Catalytic Applications |

|---|---|---|---|

| 4-F-dppbz | Fluorine at para position of phenyl rings | Shortened | Hydroboration reactions |

| 4-CF₃-dppbz | CF₃ at para position of phenyl rings | Significantly shortened | Enhanced regioselectivity in catalysis |

| Poly-fluorinated dppbz | Multiple fluorine atoms on phenyl rings | Substantially shortened | Aryl exchange reactions |

Protonation and Quaternization Pathways

The protonation and quaternization of dppbz and its metal complexes represent important reaction pathways that significantly influence the structural and electronic properties of these systems.

Protonation of dppbz-ligated metal complexes has been studied in various contexts. For instance, protonation of dppbz-ligated rhodathiaboranes with triflic acid produces cationic species that exhibit nonrigid behavior in solution. Similarly, the nickel center in (dppbz)Ni(PMe₃)₂ can be protonated by formic acid at room temperature to form [(dppbz)Ni(PMe₃)₂H]⁺, which at elevated temperatures catalyzes the release of H₂ from formic acid.

Comparative studies involving Ni(dppbz)₂ and Ni(PMe₃)₄ have shown that the ability to protonate the nickel centers follows the sequence: Ni(dppbz)₂ < (dppbz)Ni(PMe₃)₂ < Ni(PMe₃)₄. Correspondingly, the pKa values of the protonated derivatives increase in the sequence: [Ni(dppbz)₂H]⁺ < [(dppbz)Ni(PMe₃)₂H]⁺ < [Ni(PMe₃)₄H]⁺.

Quaternization of dppbz with methyl iodide (MeI) yields exclusively mono-phosphonium salts [o-C₆H₄(PPh₂)(PPh₂Me)]I, as the nucleophilicity of the second phosphorus atom is markedly reduced by the positive charge on the neighboring phosphonium center. This behavior distinguishes dppbz from diphosphinoalkanes, where both phosphorus centers can undergo quaternization.

X-ray crystallographic studies of [2-(diphenylphosphino)phenyl]methyldiphenylphosphonium iodide show that quaternization results in significantly shorter P-C bonds and larger C-P-C angles at the quaternized phosphorus center, consistent with formal oxidation from P(III) to P(V).

The mono-phosphonium salts derived from dppbz can potentially function as positively charged ligands, binding through the remaining P(III) center while the P(V) center contributes to unique electronic and steric properties.

Hydroformylation: Cobalt and Nickel Systems

Cobalt-Catalyzed Hydroformylation Mechanisms

The application of 1,2-bis(diphenylphosphino)benzene in cobalt-catalyzed hydroformylation represents a significant advancement in traditional oxo processes. Research has demonstrated that phosphine-modified cobalt catalysts incorporating 1,2-bis(diphenylphosphino)benzene exhibit enhanced selectivity and activity compared to unmodified cobalt systems [1]. The substitution of electron-donating phosphine ligands for carbonyl groups in the cobalt precatalyst results in stronger cobalt-carbon monoxide bonding, which enables reactions under milder conditions [2].

The mechanism of cobalt-catalyzed hydroformylation with 1,2-bis(diphenylphosphino)benzene follows a modified version of the classical Heck-Breslow mechanism [3]. The process initiates with the formation of a cobalt hydride complex, [Co(dppbz)(CO)2H], which undergoes alkene coordination followed by hydride migration. The bidentate nature of 1,2-bis(diphenylphosphino)benzene provides enhanced catalyst stability and selectivity control through its chelating coordination mode [4].

Recent studies have shown that cobalt precatalysts of the form [Co(acac)(dppbz)]BF4 demonstrate activity for the conversion of 1-hexene to 1-heptanal under relatively mild conditions at 51.7 bar and 140 °C [5]. However, the catalytic performance is significantly affected by the presence of impurities, particularly Co(acac)2(dppbz) complexes, which can dramatically decrease the activity of the desired cationic cobalt species [5].

Nickel-Catalyzed Hydroformylation Systems

Nickel-based systems utilizing 1,2-bis(diphenylphosphino)benzene have shown promise in various catalytic transformations, including hydroformylation processes. Zerovalent nickel compounds supported by 1,2-bis(diphenylphosphino)benzene, such as (dppbz)Ni(PMe3)2 and Ni(dppbz)2, have been synthesized and characterized for their catalytic properties [6]. These complexes demonstrate the ability to activate molecular hydrogen at elevated temperatures, with the nickel center being capable of protonation by formic acid to afford hydride intermediates that can effect catalytic hydrogen evolution [6].

The electronic properties of nickel complexes with 1,2-bis(diphenylphosphino)benzene are influenced by the ligand's bite angle and steric hindrance, which affect the coordination geometry and subsequent catalytic behavior [7]. The formation of nickel-alkyl intermediates through alkene insertion processes has been demonstrated in model studies, providing insights into the mechanistic pathways relevant to hydroformylation chemistry [7].

Selectivity and Kinetic Data

| Catalyst System | Substrate | Conversion (%) | Linear/Branched Ratio | Reaction Conditions |

|---|---|---|---|---|

| Co(acac)(dppbz)BF4 | 1-hexene | 95 | 4.2:1 | 51.7 bar, 140°C [5] |

| Ni(dppbz)2 | 1-octene | 78 | 3.8:1 | 200 bar, 160°C [8] |

| Co(CO)3(dppbz)H | styrene | 85 | 2.1:1 | 40 bar, 120°C [1] |

Hydroboration of Cyclic Alkenes: Copper Catalysis

Copper-Catalyzed Hydroboration Mechanisms

The application of 1,2-bis(diphenylphosphino)benzene in copper-catalyzed hydroboration reactions has emerged as a powerful methodology for the stereoselective synthesis of organoborane compounds. Mechanistic studies have revealed that copper hydride complexes ligated by 1,2-bis(diphenylphosphino)benzene operate through a well-defined catalytic cycle involving alkene insertion, borylation, and catalyst regeneration [9].

The catalytic cycle begins with the formation of a copper hydride species, [(dppbz)CuH], which undergoes hydrocupration of the alkene substrate to generate an alkylcopper intermediate. This intermediate then reacts with the hydroborane reagent to form the organoborane product and regenerate the copper hydride catalyst [9]. The turnover-limiting step in this process is typically the borylation of the alkylcopper complex, with activation barriers ranging from 15-20 kcal/mol depending on the substrate and reaction conditions [9].

Stereoselective Hydroboration of Cyclic Alkenes

Research has demonstrated that copper catalysts incorporating 1,2-bis(diphenylphosphino)benzene achieve excellent stereoselectivity in the hydroboration of cyclic alkenes. The rigid backbone of the diphosphine ligand provides a defined chiral environment that promotes selective face differentiation during the hydrocupration step [10]. Studies with various cyclic alkenes have shown consistent syn-selective hydroboration with diastereomeric ratios exceeding 95:5 in many cases [9].

The mechanism of stereoselection involves the formation of a phenethylcopper intermediate that undergoes retention of configuration during the subsequent borylation step. The bisphosphine ligand architecture of 1,2-bis(diphenylphosphino)benzene creates a sterically encumbered environment that favors approach of the hydroborane reagent from the less hindered face of the alkylcopper intermediate [9].

Photocatalytic Hydroboration Applications

Recent developments have extended the use of 1,2-bis(diphenylphosphino)benzene to photocatalytic hydroboration processes. Copper photocatalysts incorporating this ligand system have demonstrated the ability to generate boryl radicals under mild photochemical conditions, enabling the hydroboration of both alkenes and alkynes. The photocatalytic approach allows for reactions under ambient conditions with excellent functional group tolerance and high yields.

| Substrate | Hydroborane | Yield (%) | Diastereomeric Ratio | TOF (h⁻¹) |

|---|---|---|---|---|

| Cyclohexene | HBpin | 94 | 96:4 | 850 [9] |

| Cyclooctene | HBpin | 91 | 94:6 | 720 [9] |

| Norbornene | HBpin | 98 | >99:1 | 1240 [9] |

| Styrene | HBpin | 89 | 92:8 | 650 |

Hydroamination and Click Reactions: Carbon-Nitrogen Bond Formation

Hydroamination Mechanisms with Copper Catalysis

The application of 1,2-bis(diphenylphosphino)benzene in copper-catalyzed hydroamination reactions represents a significant advancement in carbon-nitrogen bond formation methodologies. Copper complexes of this ligand have been successfully employed as efficient catalysts for both alkyne hydroamination and azide-alkyne cycloaddition reactions. The mechanism involves the formation of active copper hydride intermediates that undergo selective hydrocupration of the alkyne substrate.

The catalytic cycle begins with the generation of a copper hydride species, [(dppbz)CuH], through transmetalation with hydrosilane reagents. This species then undergoes regioselective insertion of the alkyne substrate to form vinylcopper intermediates. The subsequent electrophilic amination step involves the attack of hydroxylamine derivatives at the vinylcopper center, leading to the formation of the carbon-nitrogen bond and regeneration of the copper catalyst.

Azide-Alkyne Cycloaddition Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents one of the most important applications of 1,2-bis(diphenylphosphino)benzene in click chemistry. Copper complexes incorporating this ligand demonstrate exceptional activity in the formation of 1,2,3-triazoles through the regioselective cycloaddition of azides with terminal alkynes. The mechanism involves the formation of copper-acetylide intermediates that undergo cycloaddition with azide substrates through a stepwise process.

Mechanistic studies have revealed that the reaction proceeds through a stepwise mechanism involving initial coordination of the alkyne to the copper center, followed by deprotonation to form the copper acetylide. The azide then coordinates to the copper center and undergoes cycloaddition to form the triazole product. The bidentate coordination of 1,2-bis(diphenylphosphino)benzene provides enhanced catalyst stability and regioselectivity control throughout this process.

Electrophilic Amination Processes

Recent developments have extended the use of 1,2-bis(diphenylphosphino)benzene to electrophilic amination processes involving the formation of carbon-nitrogen bonds through umpolung reactivity. Copper hydride complexes ligated by this diphosphine undergo stereoretentive amination reactions with hydroxylamine derivatives, providing access to enantioenriched amine products. The mechanism involves the formation of benzylcopper intermediates that undergo nucleophilic attack by electrophilic nitrogen sources.

| Reaction Type | Substrate | Nucleophile | Yield (%) | Selectivity | TOF (h⁻¹) |

|---|---|---|---|---|---|

| Alkyne Hydroamination | Phenylacetylene | Hydroxylamine | 92 | >95% anti | 480 |

| Azide-Alkyne Cycloaddition | Benzyl azide | Phenylacetylene | 96 | >99% 1,4-triazole | 1200 |

| Electrophilic Amination | Styrene | NHPI derivative | 88 | 91% syn | 360 |

Asymmetric Hydrogenation: Rhodium-Catalyzed Mechanisms

Rhodium-Catalyzed Asymmetric Hydrogenation Pathways

The application of 1,2-bis(diphenylphosphino)benzene in rhodium-catalyzed asymmetric hydrogenation represents a classical example of homogeneous catalysis with chelating diphosphine ligands. While 1,2-bis(diphenylphosphino)benzene itself is achiral, its structural framework has inspired the development of numerous chiral derivatives for enantioselective hydrogenation applications. The mechanism of rhodium-catalyzed asymmetric hydrogenation with diphosphine ligands follows well-established Halpern and dihydride pathways.

The Halpern mechanism involves the reversible coordination of the prochiral substrate to the rhodium center, forming diastereomeric rhodium-substrate complexes. The enantioselectivity is determined by the relative rates of hydrogen activation for these diastereomers, with the minor diastereomer typically leading to the major enantiomer of the product. The dihydride mechanism, in contrast, involves the initial formation of a rhodium dihydride species that subsequently reacts with the substrate.

Chiral Derivatives and Enantioselective Applications

Chiral variants of 1,2-bis(diphenylphosphino)benzene have been developed through various synthetic strategies, including the introduction of stereogenic centers at the phosphorus atoms and the incorporation of chiral backbones. These chiral ligands have demonstrated excellent enantioselectivities in the hydrogenation of various prochiral substrates, including enamides, α,β-unsaturated carboxylic acids, and functionalized alkenes.

The design of enantiopure 1,2-bis(tert-butylmethylphosphino)benzene derivatives has resulted in highly efficient ligands for rhodium-catalyzed asymmetric hydrogenation, achieving enantioselectivities of up to 99.9% and turnover frequencies of up to 10,000 h⁻¹. The electronic properties of these P-chirogenic ligands provide enhanced reactivity compared to traditional C2-symmetric bisphosphine ligands.

Mechanistic Insights and Kinetic Studies

Detailed kinetic studies of rhodium-catalyzed asymmetric hydrogenation using phosphine ligands related to 1,2-bis(diphenylphosphino)benzene have provided valuable mechanistic insights. The rate-determining step is typically the oxidative addition of hydrogen to the rhodium-substrate complex, with activation barriers ranging from 12-18 kcal/mol depending on the substrate and ligand system. The stereochemical outcome is controlled by the differential activation energies for hydrogen addition to the diastereomeric rhodium-substrate complexes.

| Ligand System | Substrate | Conversion (%) | Enantiomeric Excess (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| (R)-BenzP* | Methyl acetamidocinnamate | 99 | 99.9 | 10,000 |

| Chiral dppbz derivative | Enamide | 98 | 96 | 2,400 |

| Modified dppbz | α,β-Unsaturated ester | 95 | 88 | 1,800 |

Multielectron Processes: Hydride and Hydrogen Activation

Multielectron Transfer Mechanisms

The application of 1,2-bis(diphenylphosphino)benzene in multielectron processes represents an emerging area of research focusing on the activation of small molecules through cooperative metal-ligand interactions. Recent studies have demonstrated that complexes incorporating this ligand can undergo reversible multielectron processes, including hydride transfer and hydrogen activation reactions.

The mechanism of multielectron activation involves the formation of metal-hydride intermediates that can undergo further electron transfer processes. In the case of rhodium complexes with 1,2-bis(diphenylphosphino)benzene, the formation of rhodium(III) hydride species has been observed, which can undergo electrochemical reduction to generate molecular hydrogen. The activation barrier for hydrogen evolution from these hydride complexes is approximately 17.4 kcal/mol, making them viable candidates for catalytic hydrogen generation.

Hydrogen Activation and Evolution Catalysis

Complexes of 1,2-bis(diphenylphosphino)benzene have shown promising activity in hydrogen activation and evolution processes. The coordination of this ligand to various metal centers creates electron-rich environments that facilitate the heterolytic cleavage of molecular hydrogen. The resulting metal-hydride species can then participate in further catalytic transformations or undergo protonation to release hydrogen gas.

Studies with pentamethylcyclopentadienyl rhodium complexes bearing 1,2-bis(diphenylphosphino)benzene have demonstrated the formation of stable rhodium(III) hydride intermediates upon treatment with weak acids. These complexes exhibit unique electrochemical properties, with reduction potentials of approximately -2.5 V versus ferrocenium/ferrocene, indicating their potential as hydrogen evolution catalysts under reducing conditions.

Proton-Coupled Electron Transfer Processes

The involvement of 1,2-bis(diphenylphosphino)benzene complexes in proton-coupled electron transfer (PCET) processes has been demonstrated in several systems. These reactions involve the simultaneous transfer of protons and electrons, enabling the activation of chemical bonds through cooperative mechanisms. The electronic properties of the diphosphine ligand influence the thermodynamics and kinetics of these PCET processes.

| Metal Center | Ligand System | H₂ Activation Energy (kcal/mol) | TOF (s⁻¹) | Overpotential (mV) |

|---|---|---|---|---|

| Rh(III) | Cp*Rh(dppbz) | 17.4 | 0.8 | 265 |

| Ni(II) | Ni(dppbz) | 19.2 | 1240 | 280 |

| Ru(II) | Ru(dppbz)(CO)₂ | 15.6 | 45 | 320 |